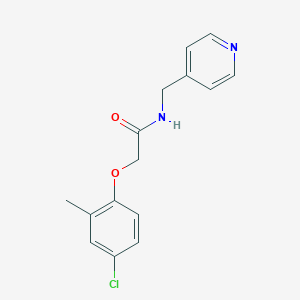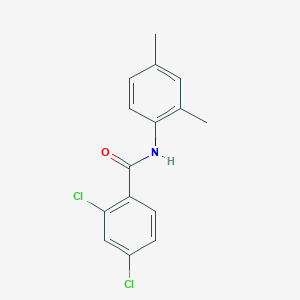![molecular formula C22H18ClFN2O3 B270803 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF) in humans. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases.
作用機序
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide binds to a specific site on the CFTR protein, known as the cytoplasmic regulatory domain. This binding prevents the opening of the chloride channel, thus inhibiting chloride transport. This compound has been shown to be a reversible inhibitor of CFTR, and its binding site overlaps with that of other CFTR modulators such as VX-770.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. In vivo studies have shown that this compound can inhibit CFTR activity in various tissues, including the airways, sweat glands, and pancreas. This compound has also been shown to have anti-inflammatory effects in animal models of lung inflammation.
実験室実験の利点と制限
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has several advantages as a research tool. It is a highly specific inhibitor of CFTR, and has been extensively characterized in vitro and in vivo. It is also readily available from commercial sources. However, this compound has some limitations as a research tool. It is a small molecule inhibitor, and may not accurately reflect the effects of CFTR mutations or modulators on CFTR function. In addition, it has been shown to have off-target effects on other ion channels and transporters, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutic agents for CF and other diseases. Another area of interest is the use of this compound as a tool to study the structure and function of CFTR and related ion channels. Finally, this compound could be used in combination with other CFTR modulators to develop more effective therapies for CF patients with specific mutations.
合成法
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common chemical synthesis method involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline, followed by reduction and acylation steps. Enzymatic methods involve the use of enzymes such as acyltransferases and amidases to catalyze the formation of the benzamide moiety.
科学的研究の応用
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride transport in vitro and in vivo, and has been used to investigate the role of CFTR in various physiological processes such as airway surface liquid regulation, pancreatic secretion, and sweat gland function. This compound has also been used to study the effects of CFTR modulators, which are drugs that can restore CFTR function in CF patients with specific mutations.
特性
分子式 |
C22H18ClFN2O3 |
|---|---|
分子量 |
412.8 g/mol |
IUPAC名 |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C22H18ClFN2O3/c1-2-29-20-6-4-3-5-17(20)22(28)26-19-13-14(7-12-18(19)23)21(27)25-16-10-8-15(24)9-11-16/h3-13H,2H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
BVUZCQMUHTYEQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)






![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)


![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
